

Hydroxysafflor yellow A vs. N-butylphthalide (NBP) in cerebral ischemia therapy

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Compound of Interest

Compound Name: Hydroxysafflor yellow A

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An Objective Comparison of **Hydroxysafflor Yellow A** and N-butylphthalide in Cerebral Ischemia Therapy

Introduction

Cerebral ischemia, characterized by insufficient blood flow to the brain, is a primary cause of stroke, leading to high rates of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately result in neuronal death. While reperfusion therapies are critical, they can paradoxically cause further damage, known as ischemia-reperfusion (I/R) injury. This has spurred the development of neuroprotective agents that target these downstream damaging mechanisms.

Among the promising therapeutic candidates are **Hydroxysafflor yellow A** (HSYA) and N-butylphthalide (NBP). HSYA is a major bioactive quinochalcone C-glycoside derived from the flower of the safflower plant, *Carthamus tinctorius*[1][2]. It has been used clinically for ischemic cerebrovascular diseases and is known for its wide range of biological activities, including anti-oxidative, anti-inflammatory, and anti-apoptotic effects[2]. NBP is a compound originally extracted from celery seeds and was approved by the China Food and Drug Administration (CFDA) for the treatment of ischemic stroke in 2002[3]. Clinical studies have demonstrated its efficacy and safety, with mechanisms including the promotion of neurogenesis, alleviation of oxidative stress, and suppression of neuronal apoptosis.

This guide provides an objective, data-driven comparison of HSYA and NBP for researchers, scientists, and drug development professionals, focusing on their mechanisms of action, preclinical efficacy, clinical evidence, and the experimental protocols that support these findings.

Mechanisms of Action: A Look at the Signaling Pathways

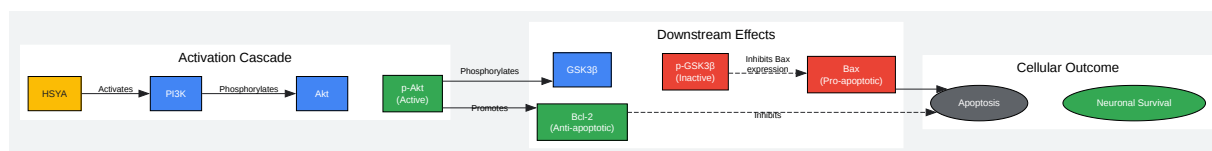
Both HSYA and NBP exert their neuroprotective effects through multiple signaling pathways. Their multi-target nature is a key attribute in combating the complex pathophysiology of cerebral ischemia.

Hydroxysafflor Yellow A (HSYA)

HSYA's neuroprotective actions are extensive, involving the modulation of apoptosis, oxidative stress, and inflammation.^[2] One of the central mechanisms is the activation of the PI3K/Akt signaling pathway, a critical pro-survival pathway in the brain.^{[1][4]} Activation of this pathway by HSYA leads to the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Glycogen Synthase Kinase 3 β (GSK3 β), thereby inhibiting neuronal apoptosis.^{[1][5]}

Other significant pathways modulated by HSYA include:

- **SIRT1 Pathway:** HSYA can upregulate Silent Information Regulator 1 (SIRT1), which plays a role in reducing oxidative stress and apoptosis.^{[6][7]}
- **TLR4-mediated Pathway:** It exerts anti-inflammatory effects by acting on the Toll-like receptor 4 (TLR4) pathway.^[2]
- **NF- κ B Pathway:** HSYA can down-regulate the activity of the nuclear factor kappa-B (NF- κ B) signaling pathway, which is involved in inflammation and apoptosis.^[8]
- **Mitochondrial Protection:** It helps maintain mitochondrial function by inhibiting the opening of the mitochondrial permeability transition pore (mPTP) via the MEK/ERK pathway.^[2]



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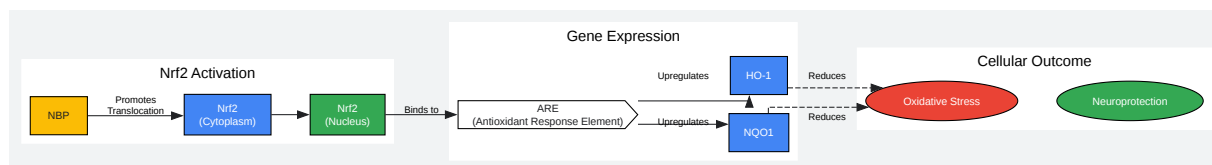
HSYA activates the PI3K/Akt pathway to inhibit apoptosis.

N-butylphthalide (NBP)

NBP's neuroprotective profile is similarly multifaceted, targeting oxidative stress, inflammation, mitochondrial dysfunction, and promoting neurogenesis.[9] A key mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[10] NBP promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant enzymes like hemeoxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[10]

Other important pathways influenced by NBP include:

- **BDNF/TrkB Pathway:** NBP upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor Tyrosine Kinase B (TrkB), a pathway crucial for neuronal survival, growth, and plasticity.[11][12]
- **Anti-apoptotic Pathways:** It inhibits apoptosis by reducing the activation of caspase-3 and caspase-9 and down-regulating the pro-apoptotic JNK signaling pathway.[13]
- **Mitochondrial Protection:** NBP helps preserve mitochondrial function and attenuates mitochondrial dysfunction, which is a core element of ischemic injury.[3]
- **Microglial Polarization:** It promotes the polarization of microglia towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype.



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NBP activates the Nrf2-ARE pathway to combat oxidative stress.

Comparative Preclinical Efficacy

Preclinical studies in animal models of cerebral ischemia provide quantitative data on the neuroprotective effects of HSYA and NBP. While direct head-to-head comparison studies are limited, data from individual studies allow for a side-by-side evaluation.

Parameter	Hydroxysafflor Yellow A (HSYA)	N-butylphthalide (NBP)
Animal Model	Rat, Middle Cerebral Artery Occlusion (MCAO)[1][6]	Mouse/Rat, MCAO[11][13][14]
Infarct Volume Reduction	Significantly reduced at doses of 5 and 20 mg/kg.[15]	Significantly reduced at a dose of 100 mg/kg.[13]
Neurological Deficit Score	Dose-dependently improved neurological scores.[2][15]	Significantly improved neurological function in cylinder and corner tests.[14]
Apoptosis Regulation	Significantly increased Bcl-2/Bax ratio; decreased TUNEL-positive cells.[1][6]	Reduced TUNEL-positive cells; attenuated caspase-3 and caspase-9 activation.[11][13]
Oxidative Stress Markers	Attenuated elevation of malondialdehyde (MDA) and decreased superoxide dismutase (SOD) activity.[16]	Restored SOD and glutathione peroxidase (GPx) activity; reduced reactive oxygen species (ROS).[10][13]
Cerebral Blood Flow	Treatment for 14 days improved local cerebral blood flow.[14]	No significant impact reported in some studies.[2]

Clinical Evidence

Both HSYA and NBP have been investigated in clinical trials, with NBP having a longer history of clinical use.

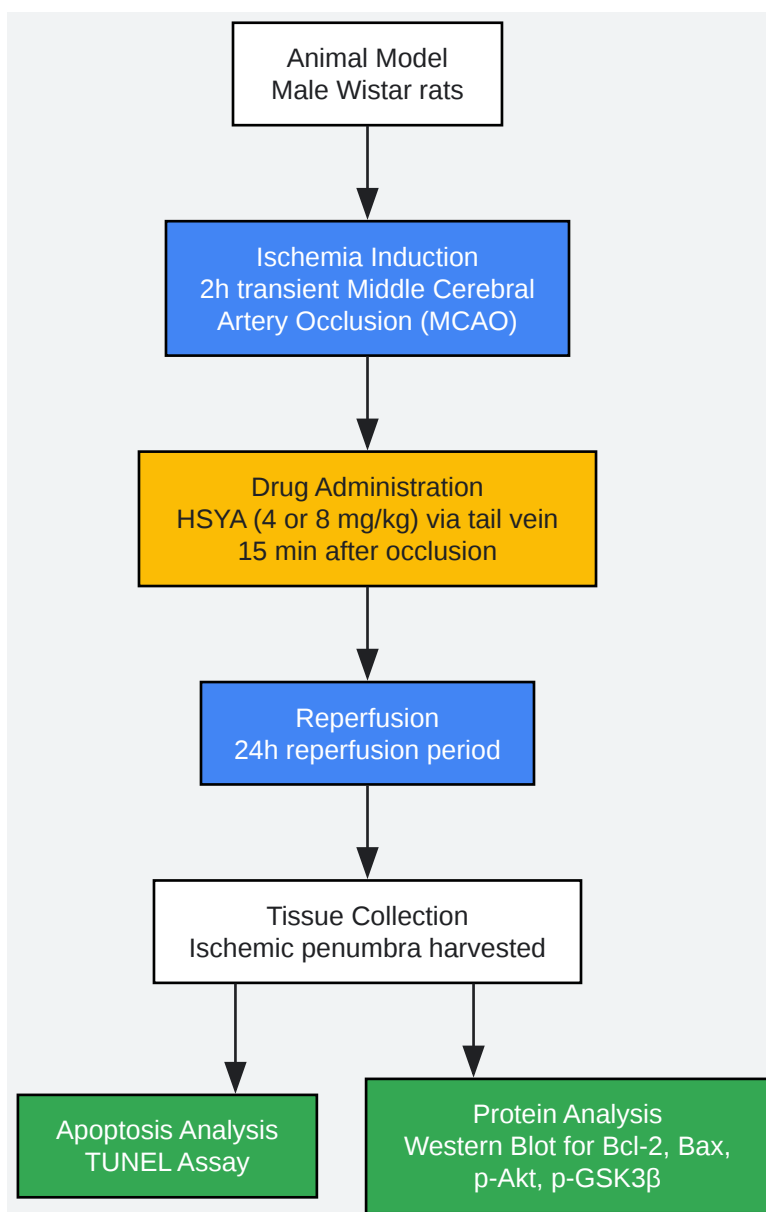
Feature	Hydroxysafflor Yellow A (HSYA)	N-butylphthalide (NBP)
Regulatory Status	Approved as a neuroprotective agent for acute cerebral ischemia in China.[8]	Approved for ischemic stroke in China since 2002.[17]
Key Clinical Trial	A phase II, multicenter, randomized, double-blind, active-controlled trial.[18]	The BAST trial: a multicenter, double-blind, placebo-controlled, randomized clinical trial.[17]
Patient Population	Patients with acute ischemic stroke and blood stasis syndrome.[18]	Patients with acute ischemic stroke receiving intravenous thrombolysis and/or endovascular treatment.
Dosage	Low (25 mg/d), medium (50 mg/d), and high (75 mg/d) doses tested.[18]	Administered for 90 days in conjunction with standard stroke treatments.[14]
Primary Outcomes	Proportion of patients with modified Rankin Scale (mRS) score ≤ 1 at day 90.[18]	Proportion of patients with favorable functional outcomes (mRS score 0-2) at 90 days.
Key Findings	Medium (50 mg/d) and high (75 mg/d) doses resulted in significantly larger proportions of patients with mRS score ≤ 1 compared to the control group. The drug was safe and well-tolerated.[18]	NBP was associated with a significantly higher proportion of favorable functional outcomes (56.7% vs 44.0% in placebo). No significant difference in adverse events was observed.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key preclinical studies.

HSYA: Anti-apoptotic Effect via PI3K/Akt/GSK3 β Pathway[1]

- Objective: To investigate the role of HSYA in cerebral I/R-mediated apoptosis and the involvement of the PI3K/Akt/GSK3 β signaling pathway.
- Experimental Workflow:



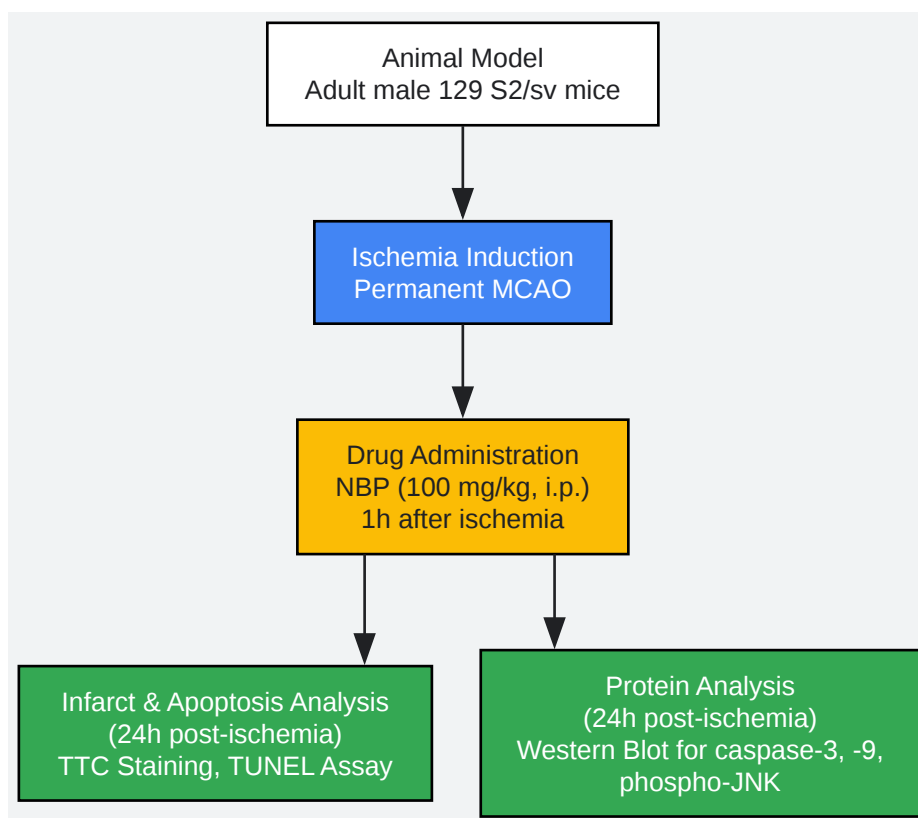
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Workflow for HSYA preclinical study.

- Methodologies:
 - Animal Model: Male Wistar rats were subjected to 2 hours of transient middle cerebral artery occlusion (MCAO).
 - Drug Administration: HSYA (at doses of 4 and 8 mg/kg) was administered via tail-vein injection 15 minutes after the onset of occlusion.
 - Outcome Measures: After 24 hours of reperfusion, the ischemic penumbra was analyzed. Apoptotic cells were quantified using a TUNEL assay. Protein levels of Bcl-2, Bax, and the phosphorylation levels of Akt and GSK3 β were measured by Western blot.

NBP: Neuroprotection via the JNK Pathway[15]

- Objective: To delineate the cellular and molecular mechanism of NBP's protective effect in the ischemic brain, focusing on apoptosis and the JNK pathway.
- Experimental Workflow:



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Workflow for NBP preclinical study.

- Methodologies:
 - Animal Model: Adult male 129 S2/sv mice were subjected to permanent MCAO.
 - Drug Administration: NBP (100 mg/kg) was administered via intraperitoneal (i.p.) injection 1 hour after ischemia.
 - Outcome Measures: 24 hours after ischemia, brain tissues were analyzed. Infarct volume was measured. Apoptosis was assessed by TUNEL staining and Western blot for activated caspase-3 and caspase-9. The expression of pro-apoptotic signaling molecules like phospho-JNK was also measured by Western blot.

Conclusion

Both **Hydroxysafflor yellow A** and N-butylphthalide have emerged as potent, multi-target neuroprotective agents for the treatment of cerebral ischemia.

- HSYA demonstrates robust preclinical efficacy by targeting critical pathways like PI3K/Akt and SIRT1 to mitigate apoptosis and oxidative stress.[\[1\]](#)[\[6\]](#) Phase II clinical data is promising, suggesting its safety and effectiveness, particularly at medium to high doses, warranting further investigation in phase III trials.[\[18\]](#)
- NBP has a more established clinical profile, with approval in China and strong evidence from a large, randomized controlled trial (the BAST trial) confirming its ability to improve long-term functional outcomes in stroke patients undergoing reperfusion therapy.[\[17\]](#) Its mechanisms are also well-characterized, centering on the activation of the Nrf2 antioxidant pathway and the BDNF/TrkB pro-survival pathway.[\[10\]](#)[\[11\]](#)

For drug development professionals, NBP represents a clinically validated neuroprotective agent with a proven track record. HSYA, while earlier in its clinical journey, represents a highly promising candidate with strong preclinical evidence across multiple key pathological pathways involved in ischemic injury. The choice between them may depend on the specific therapeutic strategy, but both compounds underscore the potential of multi-target agents in the complex landscape of cerebral ischemia therapy.

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